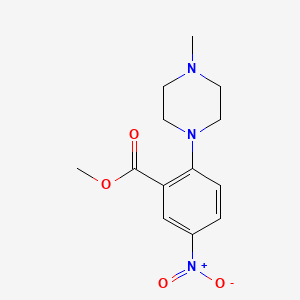

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

描述

BenchChem offers high-quality Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

methyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-14-5-7-15(8-6-14)12-4-3-10(16(18)19)9-11(12)13(17)20-2/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWNCBNFPSRCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Whitepaper: Chemical Architecture and Synthetic Utility of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

Executive Summary

In modern drug discovery, the strategic selection of trifunctional building blocks is critical for the rapid assembly of complex pharmacophores. Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate (CAS: 735213-47-5) represents a highly versatile intermediate[1]. It features three orthogonal functional groups: a methyl ester, a basic 1-methylpiperazine moiety, and a reducible nitro group. This specific structural arrangement makes it an ideal precursor for synthesizing substituted anthranilic acids, which are privileged scaffolds in the development of targeted small-molecule kinase inhibitors and GPCR modulators[2].

This technical guide details the physicochemical properties, mechanistic causality of its synthesis via Nucleophilic Aromatic Substitution (SNAr), and validated experimental protocols for its application in pharmaceutical development.

Molecular Architecture & Physicochemical Profiling

The utility of this compound stems from its highly functionalized benzene core.

-

Methyl Ester (C1): Acts as a protecting group for the carboxylic acid, preventing unwanted side reactions during early synthetic steps, while remaining easily saponified for late-stage amide coupling.

-

4-Methylpiperazine (C2): The piperazine ring is a ubiquitous basic pharmacophore in FDA-approved targeted therapies[3]. It enhances aqueous solubility, improves oral bioavailability, and frequently forms critical salt bridges with aspartate/glutamate residues within the ATP-binding pocket of kinases.

-

Nitro Group (C5): Serves a dual purpose. Synthetically, its strong electron-withdrawing nature activates the ring for SNAr[4]. Biologically, it acts as a latent amine; once reduced, it provides an aniline handle for Buchwald-Hartwig cross-couplings or urea formations.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | Methyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate |

| CAS Registry Number | 735213-47-5 |

| Molecular Formula | C13H17N3O4 |

| Molecular Weight | 279.30 g/mol |

| Exact Mass | 279.1219 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 (Nitro O₂, Ester O₂, Piperazine N₂) |

| Rotatable Bonds | 4 |

Mechanistic Causality in Synthesis (The SNAr Pathway)

The synthesis of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr)[4]. The starting material, methyl 2-fluoro-5-nitrobenzoate, is exceptionally primed for nucleophilic attack at the C2 position.

The Causality of Reactivity: The fluorine atom acts as an excellent leaving group due to its high electronegativity, which polarizes the C-F bond. More importantly, the C2 position is activated by two synergistic forces:

-

Para-Activation: The nitro group at C5 exerts a powerful resonance (-M) and inductive (-I) electron-withdrawing effect, stabilizing the negative charge of the intermediate Meisenheimer complex.

-

Ortho-Activation: The methyl ester at C1 provides additional stabilization through its own electron-withdrawing properties.

Figure 1: SNAr mechanism and downstream reduction workflow.

Reaction Optimization

To maximize yield and purity, the choice of solvent and base is critical. As summarized in Table 2, polar aprotic solvents like DMF stabilize the highly polar Meisenheimer transition state, accelerating the rate-determining step. Potassium carbonate ( K2CO3 ) is utilized as a heterogeneous acid scavenger to neutralize the HF byproduct, preventing the protonation of the piperazine nucleophile without causing competitive ester hydrolysis (which would occur with stronger bases like NaOH).

Table 2: Optimization of SNAr Reaction Conditions

| Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

| DMF | K₂CO₃ | 80 | 4 | >99 | 92 |

| Acetonitrile | DIPEA | 80 | 6 | 95 | 85 |

| THF | Et₃N | 65 | 12 | 75 | 60 |

| DMSO | K₂CO₃ | 100 | 2 | >99 | 81 (Side products) |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating inherent purification steps and analytical checkpoints to ensure trustworthiness and reproducibility.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

Objective: Generate Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate.

-

Reaction Setup: Charge a dried 250 mL round-bottom flask with methyl 2-fluoro-5-nitrobenzoate (10.0 mmol, 1.0 eq) and anhydrous DMF (20 mL, 0.5 M).

-

Base Addition: Add finely powdered anhydrous K2CO3 (20.0 mmol, 2.0 eq). Stir the suspension at room temperature for 5 minutes.

-

Nucleophile Addition: Dropwise add 1-methylpiperazine (12.0 mmol, 1.2 eq) via syringe.

-

Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours.

-

Analytical Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The starting material ( Rf≈0.8 ) should be completely consumed, replaced by a bright yellow product spot ( Rf≈0.4 ).

-

Self-Purifying Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. The highly lipophilic product will immediately precipitate as a yellow solid, leaving the water-soluble unreacted 1-methylpiperazine and inorganic salts in the aqueous phase.

-

Isolation: Filter the solid under vacuum, wash with cold water (3 × 20 mL), and dry under high vacuum to afford the product (>90% yield). Confirm identity via LC-MS (m/z [M+H]⁺ = 280.1).

Protocol 2: Downstream Catalytic Hydrogenation

Objective: Reduce the nitro group to yield the aniline derivative, Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate.

-

Reaction Setup: Dissolve the nitro compound (5.0 mmol) in a 1:1 mixture of MeOH and EtOAc (25 mL, 0.2 M). Causality: EtOAc provides solubility for the starting material, while MeOH enhances the solubility of hydrogen gas and the resulting aniline product.

-

Catalyst Addition: Purge the flask with N2 gas for 5 minutes. Carefully add 10% Pd/C (10% w/w).

-

Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure). Stir vigorously at room temperature for 3 hours.

-

Analytical Checkpoint: Confirm completion via LC-MS. The m/z 280 peak must be entirely replaced by the m/z 250 [M+H]⁺ peak.

-

Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite with EtOAc. Concentrate the filtrate under reduced pressure to yield the aniline as an off-white solid.

Downstream Applications in Drug Development

Once reduced to the aniline derivative, this scaffold becomes a powerful nucleophile for late-stage diversification. In the oncology pipeline, this intermediate is frequently reacted with substituted pyrimidines or quinolines via Buchwald-Hartwig amination to generate library compounds targeting aberrant kinase signaling (e.g., BCR-ABL, EGFR, or VEGFR)[2]. The presence of the C1 methyl ester allows for subsequent saponification to the free carboxylic acid, which can then be coupled with various aliphatic or aromatic amines to fine-tune the molecule's pharmacokinetic profile and target residence time.

References

-

MDPI Pharmaceuticals. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." MDPI. URL:[Link]

-

ACS Publications. "Nucleophilic Substitution Reactions of 1-Halogeno-4-COR-2-nitrobenzenes with Sodium Benzenethiolate and Piperidine." Journal of Organic Chemistry. URL:[Link]

-

SciELO. "Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors." South African Journal of Chemistry. URL:[Link]

Sources

A Guide to the Molecular Weight and Exact Mass of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

This technical guide provides an in-depth analysis of the molecular weight and exact mass of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate, a compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the determination and application of these critical chemical properties.

Differentiating Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. A comprehensive understanding of their differences is paramount for accurate compound characterization and data interpretation.

Molecular Weight , also known as average molecular mass, is calculated using the weighted average of the atomic masses of the constituent elements, taking into account their natural isotopic abundance. For instance, the atomic weight of carbon is approximately 12.011 amu, which reflects the natural prevalence of both ¹²C and ¹³C isotopes. Molecular weight is typically expressed in grams per mole ( g/mol ) and is sufficient for most stoichiometric calculations in synthetic chemistry.

Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. For carbon, this would be the mass of ¹²C (12.000000 amu). The exact mass is a more precise value and is crucial for high-resolution mass spectrometry, which can differentiate between molecules with the same nominal mass but different elemental compositions. This level of precision is indispensable for the unambiguous identification of unknown compounds and the elucidation of molecular formulas.

Quantitative Data for Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

The key mass-related properties for methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate, with the molecular formula C₁₃H₁₇N₃O₄, are summarized in the table below.

| Property | Value | Unit | Source |

| Molecular Weight | 279.29 | g/mol | [1] |

| Exact Mass | 279.12190603 | Da | [1] |

| Monoisotopic Mass | 279.12190603 | Da | [1] |

Experimental Determination by Mass Spectrometry

The precise determination of the mass of a molecule is accomplished through mass spectrometry. This powerful analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) is essential for obtaining the exact mass.

Experimental Workflow

The general workflow for determining the exact mass of a compound like methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate using HRMS is as follows:

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as acetonitrile or methanol, often with the addition of a small amount of an acid like formic acid to promote ionization.

-

Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that minimizes fragmentation.

-

Mass Analysis: The resulting ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. These instruments are capable of resolving small mass differences.

-

Detection and Data Analysis: The detector records the arrival of ions, and the data is processed to generate a mass spectrum. The peak corresponding to the protonated molecule ([M+H]⁺) is used to determine the exact mass.

Visualizing the Workflow

Sources

An In-depth Technical Guide to the Safe Handling and Application of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemical Landscape of a Niche Research Compound

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is a specialized organic compound primarily utilized in research and development, particularly as a synthetic intermediate. Its molecular structure, incorporating a nitroaromatic ring and a piperazine moiety, suggests a potential for biological activity, making it of interest in medicinal chemistry and drug discovery. However, these same functional groups necessitate a thorough understanding of its hazard profile to ensure safe handling and application.

This guide provides a comprehensive overview of the safety considerations, handling protocols, and potential applications of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. As a Senior Application Scientist, the following sections synthesize critical data from analogous compounds and established chemical safety principles to offer a robust framework for its use in a laboratory setting. The absence of a standardized Safety Data Sheet (SDS) for this specific compound necessitates a cautious and informed approach, drawing upon the known hazards of its constituent chemical classes: nitroaromatic compounds and piperazine derivatives.

Section 1: Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its safe handling and for predicting its behavior in various experimental contexts. While specific, experimentally-derived data for methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is not widely available, we can infer its likely properties based on its structural components and data from similar molecules.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale and Implications for Handling |

| Molecular Formula | C13H17N3O4 | Indicates the elemental composition. |

| Molecular Weight | 279.29 g/mol | Essential for stoichiometric calculations in synthesis and assays. |

| Appearance | Likely a solid at room temperature (e.g., crystalline powder or flakes)[1] | Solid form reduces the risk of inhalation compared to volatile liquids, but fine powders can be easily aerosolized. |

| Solubility | Predicted to be slightly soluble in chloroform and methanol[2] | Informs the choice of solvents for reactions, purification, and analytical procedures. Insoluble in water. |

| Storage Temperature | Recommended storage at 2-8°C[2] | Suggests that the compound may be sensitive to heat or that refrigerated storage is a precautionary measure to ensure long-term stability. |

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate stem from its two key functional groups: the nitroaromatic ring and the piperazine derivative.

The Nitroaromatic Moiety: A Class of Compounds with Known Hazards

Nitroaromatic compounds are recognized for their potential toxicity.[3][4] Their electron-withdrawing nature makes them susceptible to metabolic reduction, which can lead to the formation of reactive intermediates. These intermediates can cause cellular damage and have been linked to a range of adverse health effects.

-

Toxicity and Carcinogenicity : Many nitroaromatic compounds are toxic and are considered suspected or established carcinogens.[3] They are listed as priority pollutants by the U.S. Environmental Protection Agency due to their hazardous nature.[3]

-

Mutagenicity : Oxidation and reduction products of nitroaromatic compounds can damage DNA directly or form adducts that may lead to mutations.[3]

-

Methemoglobinemia : A significant health effect of exposure to some nitroaromatic compounds, like nitrobenzene, is methemoglobinemia.[5][6] This condition impairs the ability of red blood cells to carry oxygen, leading to symptoms such as cyanosis, fatigue, dizziness, and in severe cases, coma or death.[6]

The Piperazine Moiety: Sensitization and Other Health Concerns

Piperazine and its derivatives are widely used in pharmaceuticals but are also associated with specific health risks.

-

Respiratory and Skin Sensitization : Piperazine is a known sensitizer and may cause allergic reactions upon skin contact or inhalation.[1] This can lead to allergy or asthma-like symptoms.[1]

-

Corrosivity : Anhydrous piperazine can cause severe skin burns and eye damage.[1] While the derivative is not anhydrous piperazine itself, this highlights the potential for irritation.

-

Reproductive Toxicity : Piperazine is suspected of damaging fertility or the unborn child.[1]

Given these considerations, methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate should be handled as a potentially hazardous substance with possible carcinogenic, mutagenic, and sensitizing properties.

Section 3: Handling, Storage, and Personal Protective Equipment (PPE)

A stringent safety protocol is non-negotiable when working with this compound. The following guidelines are based on best practices for handling potent, research-grade chemicals.

Engineering Controls and Safe Handling

-

Ventilation : All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

-

Avoiding Contamination : Use dedicated spatulas and glassware. After handling, thoroughly wash hands and any exposed skin.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure.

-

Eye and Face Protection : Chemical safety goggles with side shields are mandatory.[7] A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection : Chemically resistant gloves are essential. Butyl or nitrile gloves are recommended for protection against nitro compounds.[8] Always inspect gloves for any signs of degradation or puncture before use and practice proper glove removal techniques to avoid skin contamination.[1]

-

Body Protection : A lab coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or a full protective suit may be necessary.[1]

-

Respiratory Protection : If there is a risk of generating aerosols and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage

-

Container : Keep the compound in a tightly sealed, properly labeled container.[1]

-

Location : Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Refrigerated storage (2-8°C) is recommended.[2]

Section 4: Experimental Protocols and Workflows

The primary application of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is as a building block in organic synthesis. Below is a generalized workflow for its use in a typical laboratory setting, emphasizing safety at each step.

Workflow for a Small-Scale Synthetic Reaction

Caption: Generalized workflow for a synthetic reaction.

Detailed Protocol: Weighing and Dispensing the Solid Compound

-

Preparation : Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE (lab coat, safety goggles, and appropriate gloves).

-

Tare Balance : Place a clean, dry weighing vessel (e.g., a vial or weighing paper) on the analytical balance and tare it.

-

Dispensing : Inside the fume hood, carefully open the container of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. Using a clean spatula, transfer the desired amount of the solid to the tared vessel.

-

Sealing and Cleaning : Securely close the stock container. Carefully transfer the weighed compound to the reaction vessel. Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., methanol or acetone) and dispose of the cleaning materials as hazardous waste.

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

-

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation or other symptoms develop, seek medical attention.

-

Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion : Do not induce vomiting.[9] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

-

Small Spills : For small powder spills, carefully sweep up the material, avoiding the creation of dust, and place it in a sealed container for disposal.[1] The area can then be wiped with a damp cloth, and all cleanup materials should be disposed of as hazardous waste.

-

Large Spills : Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with cleanup.

Section 6: Waste Disposal

Chemical waste must be managed responsibly to protect human health and the environment.

-

Waste Classification : Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate and any materials contaminated with it should be treated as hazardous chemical waste.[10][11]

-

Disposal Procedure :

-

Collect all waste in a designated, properly labeled, and sealed container.

-

Do not mix with incompatible waste streams.

-

Follow your institution's and local regulations for the disposal of hazardous chemical waste.[12][13] This typically involves collection by a licensed hazardous waste disposal company.

-

Section 7: Regulatory and Compliance Information

For researchers in different regions, it is important to be aware of the relevant chemical regulations.

-

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) : In the European Union, substances manufactured or imported in quantities over one tonne per year must be registered with the European Chemicals Agency (ECHA).[14] For research and development purposes, exemptions may apply under certain conditions.

-

TSCA (Toxic Substances Control Act) : In the United States, the Environmental Protection Agency (EPA) administers TSCA. New chemical substances may be subject to pre-manufacture notification requirements, although there are exemptions for research and development.[15]

Researchers should consult their institution's safety office to ensure full compliance with all applicable regulations.

Conclusion: A Commitment to Safety in Research

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is a valuable tool for chemical synthesis and drug discovery. However, its potential hazards, inferred from its nitroaromatic and piperazine functionalities, demand a high level of caution and adherence to rigorous safety protocols. By understanding its properties, implementing appropriate handling procedures, and being prepared for emergencies, researchers can safely unlock the potential of this and other novel chemical entities.

References

-

PIPERAZINE (ANH) - TMMedia.

-

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | 152628-01-8 - ChemicalBook.

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

-

Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate - PubChem.

-

2-(4-Methylpiperazin-1-yl)aniline | 180605-36-1 - ChemicalBook.

-

METHYL 2-(4-BENZYLPIPERAZINO)-5-NITROBENZENECARBOXYLATE — Chemical Substance Information - NextSDS.

-

Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441.

-

Jzl184 | C27H24N2O9 | CID 25021165 - PubChem.

-

OSHA Glove Selection Chart - Environmental Health and Safety.

-

REACH Regulation - Environment - European Commission.

-

Proper Disposal of 4-Bromo-2-nitroanisole: A Guide for Laboratory Professionals - Benchchem.

-

Piperazine - European Directorate for the Quality of Medicines & HealthCare.

-

Toxicological Profile for Nitrobenzene - ATSDR.

-

SAFETY DATA SHEET - Santa Cruz Biotechnology.

-

2-(4-methylpiperazino)-5-nitrobenzenecarbaldehyde — Chemical Substance Information.

-

Research and Development Exemption for New Chemical Review under TSCA | US EPA.

-

Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate.

-

HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf.

-

Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI.

-

EU Regulation of Research and Development Chemicals – SR&D and PPORDs.

-

Disposal of Chemical Waste - Safety Office.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Toxicity of Nitrogen-Containing Aromatic Compounds (NCACs): Quinoline and 4-Azafluorene Behavior in an Escherichia coli Test System—Evidence of Membrane Effects | Aquatic Toxicology and Risk Assessment - ASTM International.

-

Nitrobenzene: toxicological overview - GOV.UK.

-

Thermal Hazard Analysis of Nitroaromatic Compounds - OAKTrust.

-

Regulation of chemicals - Wikipedia.

-

Safety Data Sheet: Nitrobenzene - Carl ROTH.

-

Emerging and Legacy Traffic-Related Nitrogen-Containing Organic Compounds (TNOCs) in Pregnant Women: Exposure Levels, Seasonal Variation, and Health Risks - ACS Publications.

-

Hazardous Waste and Disposal - American Chemical Society.

-

Personal Protective Equipment Selection Guide.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Navigating 2025 Global Chemical Regulatory Landscape: A Strategic Insight - REACH24H.

-

The importance of Personal Protective Equipment in the handling of chemicals.

-

Aromatic Nitro and Amino Compounds - ResearchGate.

-

Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - MDPI.

-

Piperazine: Human health tier II assessment.

-

Aromatic Compounds vs Nitroaromatics: Environmental Hazards.

-

Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA.

-

Chemical Waste Management Guide.

-

Proper Protective Equipment - Chemistry LibreTexts.

-

Hazardous Waste Disposal Guide - Environmental Health and Safety.

Sources

- 1. tmmedia.in [tmmedia.in]

- 2. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | 152628-01-8 [chemicalbook.com]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. gov.uk [gov.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

- 12. acs.org [acs.org]

- 13. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 14. REACH Regulation - Environment - European Commission [environment.ec.europa.eu]

- 15. epa.gov [epa.gov]

mechanism of action of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate derivatives

An In-Depth Technical Guide to the Mechanism of Action of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical scaffold of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate represents a compelling area of interest in medicinal chemistry. This guide provides a comprehensive analysis of the putative mechanisms of action for derivatives of this class, drawing upon the well-established pharmacological profiles of its constituent moieties: the piperazine ring and the nitroaromatic system. We will explore potential biological targets, propose signaling pathways, and detail the requisite experimental protocols for the elucidation of their precise molecular interactions. This document serves as a foundational resource for researchers engaged in the discovery and development of therapeutics based on this promising chemical framework.

Introduction: A Synthesis of Pharmacophoric Potential

The convergence of a piperazine ring and a nitrobenzenecarboxylate core within a single molecular entity creates a rich pharmacophoric landscape. The piperazine moiety is a ubiquitous scaffold in modern pharmaceuticals, known for its ability to interact with a wide array of biological targets, particularly within the central nervous system.[1][2][3] Conversely, the nitro group, a potent electron-withdrawing feature, is a key component in various antimicrobial and antineoplastic agents, often mediating its effects through bioreductive activation.[4][5]

The strategic combination of these two pharmacophores in methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate derivatives suggests the potential for synergistic or novel biological activities. This guide will deconstruct the probable mechanisms of action by examining the contributions of each structural component and proposing integrated molecular behaviors.

Deconstruction of the Core Scaffold and Postulated Mechanisms

The Piperazine Moiety: A Versatile Biological Modulator

The 4-methylpiperazine group is a common feature in a multitude of clinically approved drugs.[1][6] Its prevalence stems from its favorable physicochemical properties and its capacity to engage in a variety of receptor-ligand interactions.

Potential Biological Targets:

-

Neurotransmitter Receptors: Piperazine derivatives are well-documented as ligands for various neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors.[1][2][7] This interaction can lead to a range of central nervous system effects.

-

Enzyme Inhibition: The piperazine nucleus can also serve as a scaffold for the development of enzyme inhibitors. For instance, derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission.[8]

-

Kinase Inhibition: In the context of oncology, the piperazine ring is a key component of several tyrosine kinase inhibitors.[9][10] These enzymes are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.

The Nitrobenzenecarboxylate Moiety: A Driver of Bioreductive Activity and Antimicrobial Action

The 5-nitrobenzenecarboxylate portion of the molecule introduces a distinct set of potential mechanisms, largely centered around the chemistry of the nitro group.

Potential Biological Targets and Mechanisms:

-

Antimicrobial and Antiparasitic Activity: Nitroaromatic compounds have a long history of use as antimicrobial and antiparasitic agents.[4] Their mechanism often involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic reactive nitrogen species. This process is contingent on the presence of specific nitroreductases in the pathogen.[11]

-

Anticancer Properties: The bioreductive potential of nitroaromatics has also been exploited in oncology. Under the hypoxic conditions characteristic of solid tumors, these compounds can be selectively activated to produce cytotoxic metabolites.

-

Antiviral Activity: Certain nitro-containing compounds have demonstrated efficacy as antiviral agents. For example, derivatives have been developed as potent inhibitors of the Venezuelan equine encephalitis virus (VEEV), appearing to interfere with viral nonstructural proteins.[12]

Proposed Integrated Mechanism of Action and Signaling Pathways

Based on the individual contributions of its constituent moieties, we can hypothesize several integrated mechanisms of action for methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate derivatives.

Hypothesis 1: Dual-Target Kinase and Neurotransmitter Receptor Modulation

One plausible mechanism involves the simultaneous interaction with both a protein kinase and a neurotransmitter receptor. This could be particularly relevant in the context of neuro-oncology, where both cell proliferation and neuronal signaling are dysregulated.

Caption: Proposed bioreductive activation pathway.

Experimental Protocols for Mechanism of Action Elucidation

To rigorously test these hypotheses, a systematic experimental approach is required. The following protocols outline key assays for determining the mechanism of action.

General Experimental Workflow

Caption: General workflow for drug discovery and MoA studies.

Protocol 1: Kinase Inhibition Assay

Objective: To determine if the derivative inhibits the activity of specific protein kinases.

Methodology:

-

Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, test compound, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the kinase, its substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the kinase. e. Stop the reaction and measure the kinase activity according to the kit manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Protocol 2: Receptor Binding Assay

Objective: To assess the binding affinity of the derivative for specific neurotransmitter receptors.

Methodology:

-

Reagents and Materials: Cell membranes expressing the receptor of interest, a radiolabeled ligand specific for the receptor, test compound, and scintillation fluid.

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a multi-well plate, incubate the cell membranes, the radiolabeled ligand, and the test compound. c. After incubation, separate the bound and free radioligand by filtration. d. Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibition constant) of the test compound by competitive binding analysis.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the derivative that inhibits the visible growth of a microorganism.

Methodology:

-

Reagents and Materials: Bacterial or fungal strain, appropriate growth medium (e.g., Mueller-Hinton broth), test compound, and a 96-well microtiter plate.

-

Procedure: a. Prepare a standardized inoculum of the microorganism. b. Prepare serial dilutions of the test compound in the growth medium in the microtiter plate. c. Add the microbial inoculum to each well. d. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria). e. Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. [11]

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be systematically tabulated to facilitate comparison and interpretation.

| Assay | Parameter | Result (Example) | Interpretation |

| Kinase Inhibition | IC50 (Src Kinase) | 50 nM | Potent inhibitor of Src kinase. |

| Receptor Binding | Ki (5-HT2A Receptor) | 100 nM | Moderate affinity for the 5-HT2A receptor. |

| Antimicrobial | MIC (E. coli) | > 128 µg/mL | No significant antibacterial activity against E. coli. |

| Antimicrobial | MIC (M. tuberculosis) | 8 µg/mL | Potential anti-tuberculosis activity. |

Conclusion and Future Directions

The methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate scaffold holds considerable promise for the development of novel therapeutics. The inherent biological activities of the piperazine and nitroaromatic moieties suggest a range of potential mechanisms of action, from kinase inhibition and neurotransmitter receptor modulation to bioreductive activation for antimicrobial or anticancer effects.

Future research should focus on a systematic evaluation of these derivatives against a diverse panel of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing potency and selectivity, while in vivo studies will be necessary to validate the therapeutic potential and assess the toxicological profile of lead compounds. The experimental framework provided in this guide offers a robust starting point for these endeavors.

References

-

Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

-

The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024, May 29). IntechOpen. Retrieved March 17, 2026, from [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). ResearchGate. Retrieved March 17, 2026, from [Link]

-

2-(4-methylpiperazino)-5-nitrobenzenecarbaldehyde — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024, October 2). MDPI. Retrieved March 17, 2026, from [Link]

-

Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. (2022, November 23). PubMed. Retrieved March 17, 2026, from [Link]

-

4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

-

5-(4-Methylpiperazin-1-yl)-2-nitroaniline. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

-

Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC. Retrieved March 17, 2026, from [Link]

-

5-nitro-N-phenylbenzamide, ML336: Novel 2-amidinophenylbenzamides as potent inhibitors of venezuelan equine encephalitis virus. (2014, October 23). PubMed. Retrieved March 17, 2026, from [Link]

-

Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI. Retrieved March 17, 2026, from [Link]

-

Synthesis and Characterization of Organotin(IV) Complexes Derived of 2-amino-5-nitrobenzoic Acid: In vitro Antibacterial Screening Activity. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

Current awareness of piperazines: pharmacology and toxicology. (2011, July 11). PubMed. Retrieved March 17, 2026, from [Link]

Sources

- 1. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitro Group Containing Drugs | Pharmaceuticals | MDPI [mdpi.com]

- 6. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Development of (E)-2-((1,4-dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide, ML336: Novel 2-amidinophenylbenzamides as potent inhibitors of venezuelan equine encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate in Organic Solvents

Foreword: The Critical Role of Solubility in Modern Drug Development

In the landscape of contemporary drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are paramount to its ultimate success as a therapeutic agent. Among these, solubility stands out as a critical determinant of a drug's journey from the laboratory to the clinic.[1][2] Poor solubility can present significant hurdles, impacting everything from initial high-throughput screening and ADMET (absorption, distribution, metabolism, elimination, and toxicity) profiling to the final formulation and bioavailability of the drug product.[1][3] More than 40% of newly developed chemical entities are practically insoluble in water, a major challenge for formulation scientists.[3] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for determining the solubility profile of a specific compound of interest, methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate, in a range of organic solvents. The principles and protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable solubility data, thereby enabling informed decision-making throughout the development lifecycle.

Compound Overview: Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is a complex organic molecule featuring a nitro-substituted benzene ring, an ester functional group, and a methylpiperazine moiety. The presence of these distinct chemical features suggests a nuanced solubility behavior that will be highly dependent on the physicochemical properties of the solvent. The nitro group and the ester are polar, while the benzene ring and the methylpiperazine group introduce non-polar characteristics. Understanding the interplay of these functional groups is key to predicting and interpreting the compound's solubility in various organic solvents.

The "Why": Causality Behind Solvent Selection for Solubility Studies

The choice of organic solvents for a solubility screen is not arbitrary; it is a strategic decision guided by the intended application of the data. In early-stage drug development, a diverse panel of solvents is typically employed to understand the compound's fundamental physicochemical properties and to identify suitable vehicles for in vitro and in vivo studies. For later-stage formulation development, the focus shifts to pharmaceutically acceptable solvents that can be used in the final dosage form.

A well-considered solvent panel for methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate would include:

-

Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding and are useful for dissolving polar compounds.

-

Aprotic Polar Solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have high dielectric constants and are excellent for dissolving a wide range of compounds.[6]

-

Aprotic Non-polar Solvents (e.g., Toluene, Hexane): These solvents are useful for assessing the compound's lipophilicity.

-

Solvents with Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): These solvents provide a bridge between the highly polar and non-polar extremes.

The following diagram illustrates the logical workflow for solvent selection and the subsequent experimental phases.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

biological activity of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate in vitro

An In-Depth Technical Guide to the In Vitro Biological Activity of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

This guide provides a comprehensive framework for the in vitro evaluation of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. Leveraging established principles in medicinal chemistry and cell biology, this document outlines a scientifically rigorous approach to characterizing the potential biological activities of this novel compound. The structure of this guide is designed to be fluid, mirroring the iterative process of scientific discovery, rather than adhering to a rigid template.

Introduction: Deconstructing the Molecule

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is a synthetic organic compound featuring three key structural motifs: a nitrobenzene core, a 4-methylpiperazine substituent, and a methyl carboxylate group. The biological potential of this molecule can be inferred from the well-documented activities of these individual components.

-

The Piperazine Moiety: The piperazine ring is a recognized "privileged scaffold" in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] Its presence is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[3][4] The two nitrogen atoms within the six-membered ring provide opportunities for hydrogen bonding and can be crucial for target affinity and specificity, as well as improving physicochemical properties like solubility and bioavailability.[5][6]

-

The Nitroaromatic System: The biological activity of many nitroaromatic compounds is contingent upon the reductive activation of the nitro group.[7] This process, often facilitated by cellular nitroreductases, can lead to the formation of reactive intermediates capable of interacting with biological macromolecules.[8] While this can be harnessed for therapeutic effect, it also necessitates a thorough evaluation of potential genotoxicity.[9][10]

-

The Methyl Carboxylate Group: This ester group can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Given this structural composition, a primary area of investigation for methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is its potential as an anticancer agent.

Hypothesized Biological Activities and Putative Mechanisms of Action

Based on the extensive literature on related compounds, we can formulate several hypotheses regarding the biological activity of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate.

Anticancer Activity

Many piperazine derivatives have demonstrated potent in vitro anticancer activity against a variety of human tumor cell lines.[11][12][13][14] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. The nitrobenzene moiety may contribute to this activity through the generation of reactive oxygen species (ROS) upon metabolic reduction, leading to cellular stress and DNA damage.[15]

Antimicrobial and Antifungal Potential

The piperazine scaffold is also a common feature in antimicrobial and antifungal agents.[1][3] Therefore, it is plausible that the title compound could exhibit inhibitory activity against various bacterial and fungal strains. A study on 3-methyl-4-nitrobenzoate derivatives has shown their efficacy against Candida species.[7]

A Tiered Strategy for In Vitro Evaluation

A logical and resource-efficient approach to characterizing the biological activity of a novel compound involves a tiered screening process. This begins with broad-spectrum assays and progresses to more specific, mechanism-focused investigations based on the initial findings.

Caption: A tiered workflow for the in vitro evaluation of the test compound.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific cell lines and equipment used.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]

Materials:

-

Human cancer cell lines (e.g., A549 - lung, HeLa - cervical, MCF-7 - breast)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cancer cell line of interest

-

6-well cell culture plates

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Human cancer cell line of interest

-

6-well cell culture plates

-

Test compound

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with PI staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in each phase.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format.

Table 1: Hypothetical Cytotoxicity Data for Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

| Cell Line | IC50 (µM) |

| A549 (Lung) | 5.2 |

| HeLa (Cervical) | 8.9 |

| MCF-7 (Breast) | 3.7 |

| HEK293 (Non-cancerous) | > 50 |

An IC50 value significantly lower in cancer cell lines compared to non-cancerous cells would suggest selective cytotoxicity and therapeutic potential.

Visualization of a Potential Signaling Pathway

Should the compound induce apoptosis, a potential mechanism could involve the activation of caspase cascades.

Caption: A putative intrinsic apoptosis pathway initiated by the test compound.

Concluding Remarks and Future Directions

This guide provides a foundational strategy for the in vitro characterization of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. Positive results from these initial assays would warrant further investigation, including:

-

Target Identification: Employing techniques such as affinity chromatography or proteomics to identify the molecular target(s) of the compound.

-

Signaling Pathway Analysis: Using methods like Western blotting to probe the modulation of specific signaling pathways implicated in the observed biological effects.

-

In Silico Studies: Performing molecular docking simulations to predict the binding mode of the compound to its potential target.[16]

-

Advanced Genotoxicity Testing: A comprehensive battery of genotoxicity tests is recommended for any nitroaromatic compound being considered for further development.[8]

The systematic application of these methodologies will provide a robust understanding of the in vitro biological activity of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate and inform its potential for future therapeutic development.

References

- In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. PMC.

- 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. PMC.

- METHYL 2-(4-BENZYLPIPERAZINO)-5-NITROBENZENECARBOXYLATE — Chemical Substance Information. NextSDS.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI Bookshelf.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

- Comparative Analysis of the Biological Activity of Methyl 2,4-dimethyl-5-nitrobenzoate Analogs. Benchchem.

- Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. PubMed.

- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publishers.

- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines.

- Methyl 4-nitrobenzoate. ResearchGate.

- In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate.

- Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate. PMC - NIH.

- Protocol for in vitro genotoxicity assessment of nitro compounds. Benchchem.

- Toxicological Profile for Nitrobenzene. ATSDR.

- The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.

- Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry (RSC Publishing).

- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI.

- Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Environmental Dynamics and Global Climate Change.

- The medicinal chemistry of piperazines: A review. Scilit.

- Rapid Determination of Nitrobenzenes in Drinking Water Using Automated SPE with GC-ECD. ThermoFisher.

- Determination of 7 nitrobenzene compounds in soil, glass, and cotton cloth by ultrahigh performance liquid chromatography. Semantic Scholar.

Sources

- 1. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Preliminary Toxicity Assessment of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate: A Technical Guide

Abstract

This technical guide provides a structured overview of the preliminary toxicological assessment for the novel chemical entity, Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. In the absence of specific published toxicity studies for this compound, this document establishes a comprehensive framework based on established principles of preclinical toxicology. It details the critical in vitro assays required to generate a foundational safety profile, including methodologies for assessing cytotoxicity and genotoxicity. The narrative emphasizes the rationale behind experimental design, the importance of integrated data analysis, and the logical progression from computational prediction to cell-based screening. This guide serves as a blueprint for researchers to generate and interpret the essential preliminary toxicity data needed to inform go/no-go decisions in early-stage drug development.

Introduction: The Imperative for Early-Stage Toxicity Screening

The journey of a novel chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant rate of attrition due to safety concerns. Early and robust toxicological assessment is paramount to de-risk drug development programs, conserve resources, and ensure patient safety. This guide focuses on Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate, a compound with structural motifs—specifically the nitrobenzene and piperazine groups—that warrant careful safety evaluation. The nitroaromatic group is a well-known structural alert, often associated with potential genotoxicity and cytotoxicity through metabolic activation.[1][2] The piperazine moiety, while common in pharmaceuticals, can also contribute to specific toxicity profiles.[3]

Therefore, a systematic, tiered approach to toxicity testing is essential. This process begins with in silico predictions and rapidly moves to a battery of in vitro assays designed to flag key liabilities such as cytotoxicity and mutagenicity.[4] The data generated from these preliminary studies are critical for lead optimization and candidate selection, allowing teams to prioritize compounds with the most promising safety profiles for further development.

Foundational In Vitro Toxicity Assessment

In vitro toxicology serves as the first line of experimental defense, offering rapid, cost-effective, and high-throughput methods to evaluate the intrinsic toxicity of a compound.[5] These assays provide crucial data on how a substance affects cellular viability and genetic integrity, forming the bedrock of any preclinical safety package.

Cytotoxicity Evaluation: The MTT Assay

The first question in any toxicity screen is whether the compound kills cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7]

Principle of the Assay: The assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10] A decrease in the purple color indicates a reduction in cell viability, signaling a cytotoxic effect.

Experimental Rationale: To gain a comprehensive understanding of a compound's cytotoxic potential, it is crucial to test it against a panel of cell lines. This should include:

-

Target-relevant cancer cell lines: (e.g., MCF-7 for breast cancer) to assess on-target cytotoxicity.

-

A non-cancerous cell line: (e.g., HEK293, human embryonic kidney cells) to evaluate off-target toxicity and establish a preliminary therapeutic index.

This comparative approach helps to differentiate between general cytotoxicity and targeted anti-proliferative effects, a key consideration for anticancer drug development.

Genotoxicity Screening: The Bacterial Reverse Mutation (Ames) Test

Genotoxicity assessment is a non-negotiable component of preclinical safety testing. A compound that damages DNA has the potential to be a carcinogen. The Ames test is a globally recognized bacterial assay used to evaluate the mutagenic potential of chemical compounds.[11][12]

Principle of the Assay: The test utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid, typically histidine.[13][14] These bacteria cannot grow on a histidine-deficient medium. The assay measures the ability of a test compound to cause a "back mutation" or reversion, restoring the gene's function and allowing the bacteria to synthesize histidine and form colonies.[11] A positive test, indicated by a significant increase in the number of revertant colonies compared to a negative control, suggests the compound is mutagenic.[14]

Importance of Metabolic Activation (S9 Fraction): Many chemicals are not directly mutagenic but become so after being metabolized by enzymes in the body, primarily in the liver. These are known as "pro-mutagens."[15] To mimic this metabolic activation, the Ames test is conducted both in the absence and presence of a rat liver homogenate fraction, known as the S9 mix.[12][15] A positive result in the presence of the S9 mix indicates that a metabolite of the compound is the likely mutagenic agent.

Data Presentation and Interpretation

Quantitative data from preliminary toxicity studies must be presented clearly to facilitate analysis and decision-making.

Table 1: Hypothetical In Vitro Cytotoxicity Data for Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

| Cell Line | Type | Incubation Time (hr) | IC₅₀ (µM) |

| MCF-7 | Human Breast Cancer | 48 | 15.2 |

| A549 | Human Lung Cancer | 48 | 28.5 |

| HEK293 | Human Embryonic Kidney | 48 | 75.8 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[5]

Table 2: Hypothetical Genotoxicity Data (Ames Test) for Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

| Strain | Metabolic Activation (-S9) | Metabolic Activation (+S9) | Result |

| TA98 | Negative | Positive (2.5-fold increase) | Mutagenic |

| TA100 | Negative | Negative | Non-mutagenic |

| TA1535 | Negative | Negative | Non-mutagenic |

| TA1537 | Negative | Positive (3.1-fold increase) | Mutagenic |

A result is typically considered positive if a dose-dependent increase in revertants is observed, and the increase is at least 2- to 3-fold over the solvent control.[15]

Integrated Analysis and Decision-Making Pathway

The true value of preliminary toxicity data lies in its integrated analysis. The workflow below illustrates how data from cytotoxicity and genotoxicity assays inform critical decisions in a drug discovery pipeline.

Experimental Protocols

Trustworthy and reproducible data are contingent upon meticulous adherence to validated protocols.

Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies.[7][8][16]

1. Cell Seeding: a. Culture selected cell lines (e.g., MCF-7, HEK293) to ~80% confluency. b. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate in DMSO. b. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity. c. Remove the medium from the cells and add 100 µL of the respective compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. d. Incubate for 48 hours at 37°C, 5% CO₂.

3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

4. Solubilization and Absorbance Reading: a. Carefully remove the medium from each well. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. d. Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Ames Test (Plate Incorporation Method)

This protocol is based on established OECD guidelines and standard practices.[12][13]

1. Preparation: a. Prepare minimal glucose agar plates. b. Grow overnight cultures of the required S. typhimurium strains (e.g., TA98, TA100). c. Prepare the S9 mix (if not commercially purchased) from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.[15] d. Prepare various concentrations of the test compound in a suitable solvent (e.g., DMSO).

2. Assay Procedure: a. To a sterile test tube, add in the following order: i. 2 mL of molten top agar (kept at 45°C). ii. 0.1 mL of the bacterial culture. iii. 0.1 mL of the test compound solution (or positive/negative controls). iv. 0.5 mL of S9 mix (for +S9 plates) or 0.5 mL of sterile buffer (for -S9 plates). b. Vortex the tube gently for 3 seconds. c. Pour the entire contents onto the surface of a minimal glucose agar plate. Distribute the top agar evenly by tilting the plate. d. Allow the plates to solidify on a level surface.

3. Incubation and Colony Counting: a. Invert the plates and incubate at 37°C for 48-72 hours. b. Count the number of revertant colonies on each plate.

4. Self-Validating Controls (Trustworthiness):

-

Negative Control: Solvent (e.g., DMSO) only. Establishes the background spontaneous reversion rate.

-

Positive Control (-S9): A known direct-acting mutagen (e.g., 4-nitroquinoline-N-oxide for TA98). Confirms strain viability and sensitivity.[15]

-

Positive Control (+S9): A known pro-mutagen (e.g., 2-aminoanthracene). Validates the metabolic activity of the S9 mix.[15]

-

The experiment is considered valid only if the negative controls are within the historical range and the positive controls show a significant increase in revertant colonies.

Conclusion and Future Directions

This guide outlines the essential first steps in characterizing the toxicological profile of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. The in vitro cytotoxicity and genotoxicity assays described herein provide the foundational data necessary for an initial risk assessment. A finding of potent, non-selective cytotoxicity or clear mutagenicity would be a significant red flag, likely requiring a return to medicinal chemistry for structural optimization. Conversely, a clean profile—low cytotoxicity against non-target cells and a negative Ames test—would build confidence and justify progression to more complex in vitro models (e.g., 3D cell culture, organ-on-a-chip) and subsequent in vivo acute toxicity studies, such as those described in OECD guidelines 420, 423, or 425.[17][18][19] This structured, data-driven approach is fundamental to navigating the complexities of modern drug development.

References

- Apollo Scientific. (2023). Safety Data Sheet: Methyl 3-methyl-4-nitrobenzoate.

- Fisher Scientific. (2024). Safety Data Sheet: Methyl 2-methyl-3-nitrobenzoate.

-

National Toxicology Program. (2014). NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. NCBI. Available at: [Link]

-

Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Available at: [Link]

-

Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrobenzene. NCBI Bookshelf. Available at: [Link]

-

National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Available at: [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

-

Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Info. Available at: [Link]

-

ResearchGate. (2020). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available at: [Link]

-

GOV.UK. (2024). Nitrobenzene: toxicological overview. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

-

bioRxiv. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Nitrobenzene. Available at: [Link]

-

California State University, Northridge. (2024). The Ames Test. Available at: [Link]

-

News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Available at: [Link]

-

Slideshare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Available at: [Link]

-

Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Available at: [Link]

-

Bond Chemicals Ltd. (2020). Safety Data Sheet: N-Methylpiperazine. Available at: [Link]

-

U.S. Environmental Protection Agency. (2001). OECD Guidelines for Testing of Chemicals: Test Guideline 425. Available at: [Link]

-

OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Available at: [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. Available at: [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). In Vitro Toxicity Testing. Available at: [Link]

Sources

- 1. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. gov.uk [gov.uk]

- 3. leap.epa.ie [leap.epa.ie]

- 4. news-medical.net [news-medical.net]

- 5. iloencyclopaedia.org [iloencyclopaedia.org]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. researchgate.net [researchgate.net]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

Synthesis of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate: An In-Depth Technical Guide

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. This compound serves as a valuable building block in medicinal chemistry and drug discovery, notably as a key intermediate in the synthesis of various pharmacologically active agents. The synthetic strategy is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds on electron-deficient aromatic systems. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a robust experimental procedure but also a thorough explanation of the underlying chemical principles and practical considerations to ensure a successful and reproducible synthesis.

Introduction: The Significance of a Versatile Intermediate

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is a heterocyclic compound of significant interest in the pharmaceutical industry. Its structural architecture, featuring a nitro-substituted benzene ring coupled with a methylpiperazine moiety, makes it a versatile precursor for the elaboration of more complex molecular targets. The electron-withdrawing nitro group not only activates the aromatic ring for the key synthetic transformation but also provides a handle for further chemical modifications, such as reduction to an amino group, which opens avenues for a wide array of subsequent reactions. The piperazine motif is a well-established pharmacophore found in numerous approved drugs, often contributing to improved solubility, oral bioavailability, and receptor-binding affinity. A notable application of this intermediate is in the synthesis of Tolvaptan, a selective vasopressin receptor 2 antagonist.